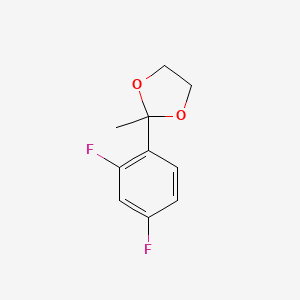

2-(2,4-Difluorophenyl)-2-methyl-1,3-dioxolane

Overview

Description

2-(2,4-Difluorophenyl)-2-methyl-1,3-dioxolane is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmaceutical agent. This compound is also known as DFMD and is a member of the dioxolane family of compounds. DFMD has been found to have a wide range of applications in various fields such as medicine, agriculture, and material science.

Scientific Research Applications

Polymerization Studies

One significant area of research involves the polymerization of 2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolane or its derivatives. Studies have explored various polymerization methods, including radical and cationic routes, to synthesize polymers with potentially useful properties. For instance, Morariu and Simionescu (1994) investigated the polymerization of a related compound, 2-(2′,4′-dichlorophenyl)-4-methylene-1,3-dioxolane, by both radical and cationic methods, proposing a mechanism based on the polymers formed (Morariu & Simionescu, 1994).

Synthetic Applications

The chemical structure of 2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolane allows for its use in synthesizing various functionalized acetophenone derivatives. Lukács et al. (2003) described the lithiation of similar compounds, leading to the synthesis of ortho-functionalized acetophenone derivatives, highlighting the compound's versatility in organic synthesis (Lukács, Porcs-Makkay, & Simig, 2003).

Fluorination and Nucleophilic Reactions

Research by Yuminov et al. (1989) on perfluoro-4-methyl-1,3-dioxolanes, which are closely related to 2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolane, revealed interesting nucleophilic reactions and potential applications in creating fluorinated derivatives (Yuminov, Kartsov, Maksimov, Bargamova, & Fokin, 1989).

Electrophilic Reactions and Catalysis

Studies also focus on the reactivity of 2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolane derivatives in electrophilic reactions and their behavior under different catalytic conditions. The research by Jang et al. (1999) on the polymerization of multimethoxyphenyl-4-methylene-1,3-dioxolane derivatives with boron trifluoride highlights such applications, demonstrating the compound's reactivity and the influence of various catalysts (Jang & Gong, 1999).

Advanced Materials Research

Some studies delve into the potential use of 2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolane derivatives in advanced materials research, such as in the development of photochromic compounds. Fu et al. (2014) synthesized and investigated a novel photochromic diarylethene derivative, demonstrating its potential application in optical materials (Fu, Zhou, Fan, & Pu, 2014).

Mechanism of Action

Target of Action

The primary target of 2-(2,4-Difluorophenyl)-2-methyl-1,3-dioxolane is fungal CYP51 . CYP51, also known as 14α demethylase, plays a vital role in the formation of ergosterol, a compound that is crucial for the integrity of cell membranes .

Mode of Action

2-(2,4-Difluorophenyl)-2-methyl-1,3-dioxolane acts as an azole metalloenzyme inhibitor that binds and inhibits CYP51 . This interaction prevents the synthesis of ergosterol, disrupting the development and maintenance of fungal cell membranes . The compound has demonstrated activity against various Candida species .

Biochemical Pathways

By inhibiting CYP51, 2-(2,4-Difluorophenyl)-2-methyl-1,3-dioxolane disrupts the ergosterol biosynthesis pathway . Ergosterol is a key component of fungal cell membranes, and its absence leads to increased membrane permeability and ultimately, cell death .

Result of Action

The inhibition of ergosterol synthesis by 2-(2,4-Difluorophenyl)-2-methyl-1,3-dioxolane leads to the death of fungal cells . This makes the compound effective against infections caused by Candida species .

properties

IUPAC Name |

2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-10(13-4-5-14-10)8-3-2-7(11)6-9(8)12/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMWISPHRSKFQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Difluorophenyl)-2-methyl-1,3-dioxolane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3162826.png)

![Methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoate](/img/structure/B3162841.png)

![3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3162848.png)

![2-{[4-(Trifluoromethoxy)anilino]methyl}benzenol](/img/structure/B3162850.png)

![2-[4-(4-fluorophenyl)piperazino]-N-(3-nitrophenyl)acetamide](/img/structure/B3162858.png)